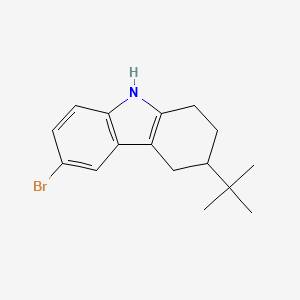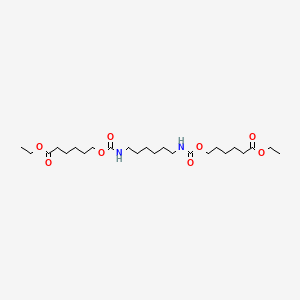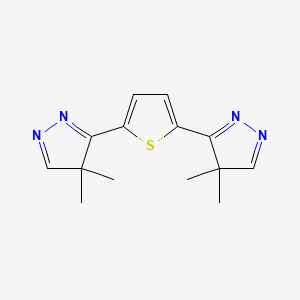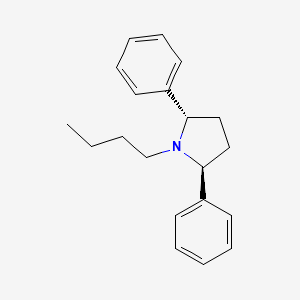![molecular formula C17H15F3O3S B12607926 Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]- CAS No. 648957-09-9](/img/structure/B12607926.png)
Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]- is a complex organic compound with a unique structure that includes methoxy groups, a trifluoromethyl group, and a thioether linkage
Vorbereitungsmethoden
The synthesis of Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]- involves several steps. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with a trifluoromethyl-substituted phenylmethylthiol under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a controlled temperature .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, while the thioether linkage can influence its reactivity and stability. These interactions can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2,5-Dimethoxybenzaldehyde: Lacks the trifluoromethyl and thioether groups, making it less reactive in certain contexts.
4-(Trifluoromethyl)benzaldehyde: Lacks the methoxy groups and thioether linkage, affecting its chemical properties and applications.
4-(Methylthio)benzaldehyde: Contains a methylthio group instead of the trifluoromethyl group, leading to different reactivity and applications
Eigenschaften
CAS-Nummer |
648957-09-9 |
|---|---|
Molekularformel |
C17H15F3O3S |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
2,5-dimethoxy-4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzaldehyde |
InChI |
InChI=1S/C17H15F3O3S/c1-22-14-8-16(15(23-2)7-12(14)9-21)24-10-11-3-5-13(6-4-11)17(18,19)20/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
SVBLWEHYMRJMOC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C=O)OC)SCC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12607863.png)



![Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-](/img/structure/B12607888.png)

![1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12607897.png)
![Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12607899.png)
![Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-](/img/structure/B12607904.png)
![4-Ethoxy-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B12607908.png)


